molecular formula C9H8N2O B13135501 Phthalazin-5-ylmethanol

Phthalazin-5-ylmethanol

Katalognummer: B13135501
Molekulargewicht: 160.17 g/mol
InChI-Schlüssel: RLOADLQMPBXQFG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phthalazin-5-ylmethanol is a chemical compound with the molecular formula C9H8N2O. It belongs to the class of phthalazines, which are bicyclic N-heterocycles. Phthalazines are known for their significant biological activities and pharmacological properties . This compound is a derivative of phthalazine, where a hydroxymethyl group is attached to the fifth position of the phthalazine ring.

Vorbereitungsmethoden

Phthalazin-5-ylmethanol can be synthesized through various synthetic routes. One common method involves the reaction of phthalazine with formaldehyde in the presence of a base. The reaction conditions typically include a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate. The reaction is carried out at elevated temperatures to facilitate the formation of the hydroxymethyl group on the phthalazine ring .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The choice of solvents, bases, and reaction conditions may be optimized to improve yield and purity.

Analyse Chemischer Reaktionen

Phthalazin-5-ylmethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:

    Oxidation: this compound can be oxidized to form phthalazin-5-ylmethanal using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to phthalazin-5-ylmethane using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: this compound can undergo nucleophilic substitution reactions where the hydroxymethyl group is replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Phthalazin-5-ylmethanol has various scientific research applications due to its unique chemical structure and properties. Some of its applications include:

Wirkmechanismus

The mechanism of action of phthalazin-5-ylmethanol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, phthalazine derivatives are known to inhibit certain enzymes involved in inflammation and cancer progression . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.

Vergleich Mit ähnlichen Verbindungen

Phthalazin-5-ylmethanol can be compared with other similar compounds, such as phthalazine, phthalazinone, and phthalazin-5-ylamine. These compounds share the phthalazine core structure but differ in the functional groups attached to the ring. The uniqueness of this compound lies in the presence of the hydroxymethyl group, which imparts distinct chemical and biological properties .

Similar compounds include:

This compound’s unique structure makes it a valuable compound for various scientific and industrial applications.

Eigenschaften

Molekularformel

C9H8N2O

Molekulargewicht

160.17 g/mol

IUPAC-Name

phthalazin-5-ylmethanol

InChI

InChI=1S/C9H8N2O/c12-6-8-3-1-2-7-4-10-11-5-9(7)8/h1-5,12H,6H2

InChI-Schlüssel

RLOADLQMPBXQFG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=CN=NC=C2C(=C1)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.